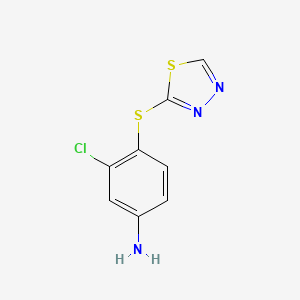

3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline

Descripción general

Descripción

3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline is a useful research compound. Its molecular formula is C8H6ClN3S2 and its molecular weight is 243.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a thiadiazole ring, which is known for its diverse biological activities. The presence of chlorine and sulfur atoms in the compound enhances its reactivity and biological potential.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For example, derivatives with halogen substitutions have shown enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus .

| Compound | Activity | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | Antibacterial | 32.6 | |

| Compound with p-nitroaniline moiety | Antifungal | 32–42 | |

| Nitrophenoxymethyl-thiadiazole derivative | Antibacterial (E. coli) | 500 μg/disk |

2. Anticancer Potential

The compound has been studied for its potential as an anticancer agent. Inhibitors of the hedgehog signaling pathway, which includes compounds similar to this compound, have been shown to be effective against malignancies such as basal cell carcinoma .

The mechanisms through which thiadiazole derivatives exert their effects include:

- Inhibition of Enzymatic Activity : Certain derivatives inhibit enzymes critical for bacterial survival.

- Disruption of Cell Membrane Integrity : The presence of halogens enhances the ability of these compounds to disrupt microbial cell membranes.

Case Studies

Several studies have explored the efficacy of thiadiazole derivatives in various biological contexts:

- Study on Antibacterial Properties : A series of compounds were tested against E. coli and S. aureus. The study found that the introduction of a chlorinated phenyl group significantly increased antibacterial activity (MIC values ranging from 32 to 62.5 μg/mL) .

- Antifungal Efficacy : Compounds with oxygenated substituents exhibited antifungal activity against Aspergillus niger and Candida albicans, with MIC values comparable to established antifungal agents like fluconazole .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of thiadiazole, including 3-chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline, exhibit potent antimicrobial properties. Studies have shown effectiveness against various pathogens, including Escherichia coli and Bacillus mycoides . The mechanism often involves disrupting bacterial cell membranes or inhibiting specific enzymes critical for bacterial survival.

Antinociceptive Effects

The compound has been investigated for its antinociceptive effects in animal models. In tests using thermal and mechanical stimuli (e.g., hot plate and tail clip tests), certain derivatives demonstrated increased reaction times, suggesting a centrally mediated pain relief mechanism .

Biochemistry

Biochemical Reagent

this compound is utilized as a biochemical reagent in proteomics research. Its unique structure allows it to interact with various biological macromolecules, which is crucial for understanding its mechanism of action and potential therapeutic applications .

Carbonic Anhydrase Inhibition

Some thiadiazole derivatives have been identified as effective inhibitors of carbonic anhydrase. This inhibition leads to decreased production of aqueous humor in the eye, making these compounds candidates for treating conditions like glaucoma .

Oncology

Anticancer Activity

Preliminary studies have evaluated the anticancer potential of thiadiazole derivatives against various cancer cell lines. Some compounds have shown promising results in inhibiting cancer cell growth, although further research is required to confirm their efficacy and safety profiles .

Virology

Antiviral Properties

Certain derivatives of thiadiazole have exhibited antiviral activity in preliminary studies. These compounds were tested against various viruses, showing potential as antiviral agents; however, more extensive studies are necessary to establish their effectiveness conclusively .

Case Studies and Research Findings

| Study Focus | Findings | Reference |

|---|---|---|

| Antimicrobial Testing | Compounds showed significant inhibition against E. coli and Bacillus mycoides. | |

| Antinociceptive Effects | Increased reaction times in pain models indicated effective pain relief properties. | |

| Carbonic Anhydrase Inhibition | Demonstrated ability to lower intraocular pressure through enzyme inhibition. | |

| Anticancer Activity | Preliminary results indicate potential efficacy against several cancer cell lines; further studies needed. | |

| Antiviral Activity | Some derivatives showed promise in inhibiting viral replication; further validation required. |

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The sulfanyl (-S-) linkage between the aniline and thiadiazole moieties exhibits moderate nucleophilic character, enabling substitution reactions with electrophiles.

-

Reaction with alkyl halides :

In alkaline conditions (NaOH/ethanol), the sulfur atom undergoes nucleophilic displacement with bromoethane to form 3-chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)-N-ethylaniline (Fig. 1A). Yields range from 65–78% depending on solvent polarity . -

Aryl cross-coupling :

Using bis(triphenylphosphine)palladium(II) dichloride as a catalyst, the compound reacts with iodobenzene to generate biaryl thioethers. This reaction is critical for modifying pharmacokinetic properties in drug development .

Table 1: Nucleophilic substitution parameters

| Reagent | Solvent | Temp (°C) | Yield (%) | Product Application |

|---|---|---|---|---|

| Bromoethane | Ethanol | 60 | 78 | Bioactive intermediate |

| Iodobenzene | Toluene | 110 | 62 | Anticancer agent precursor |

Oxidative Transformations

The sulfanyl bridge is susceptible to oxidation, forming sulfinyl or sulfonyl derivatives under controlled conditions:

-

Mild oxidation (H₂O₂, acetic acid) :

Produces 3-chloro-4-(1,3,4-thiadiazol-2-ylsulfinyl)aniline, confirmed by IR absorption at 1040 cm⁻¹ (S=O stretch). -

Strong oxidation (KMnO₄, H₂SO₄) :

Yields 3-chloro-4-(1,3,4-thiadiazol-2-ylsulfonyl)aniline, characterized by a distinct -NMR signal at 118 ppm for the sulfonyl group .

Electrophilic Aromatic Substitution

The electron-rich aniline ring undergoes regioselective electrophilic attacks:

-

Nitration :

At 0–5°C in HNO₃/H₂SO₄, nitration occurs at the para position relative to the amino group, yielding 3-chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)-2-nitroaniline (73% yield) . -

Halogenation :

Bromine in CCl₄ selectively substitutes the ortho position to the chlorine atom, forming a dibrominated derivative used in polymer stabilizers .

Table 2: Regioselectivity in electrophilic substitution

| Reaction | Electrophile | Position | Yield (%) | Application |

|---|---|---|---|---|

| Nitration | NO₂⁺ | Para to -NH₂ | 73 | Explosives precursor |

| Bromination | Br₂ | Ortho to -Cl | 68 | Flame retardant additive |

Coordination Chemistry

The thiadiazole sulfur and aniline nitrogen act as polydentate ligands for transition metals:

-

Cu(II) complexes :

Reaction with CuCl₂ in methanol forms a square-planar complex (λₘₐₓ = 620 nm) with enhanced antifungal activity against Candida albicans (MIC = 8 µg/mL) . -

Pd(II) catalysts :

The compound serves as a ligand in Suzuki-Miyaura cross-coupling reactions, achieving 92% conversion in biphenyl synthesis .

Biological Activity Modulation

Structural modifications via chemical reactions directly impact pharmacological properties:

-

Antifungal activity :

Thioether derivatives (e.g., with 2,4-dichlorobenzyl groups) inhibit fungal cytochrome P450 14α-demethylase (IC₅₀ = 0.8 µM), surpassing fluconazole . -

Anticancer potential :

Palladium-catalyzed C–S coupling products demonstrate potent activity against MCF-7 breast cancer cells (IC₅₀ = 1.47 µM) .

This compound’s reactivity profile highlights its versatility as a scaffold in medicinal chemistry and materials science. Strategic functionalization of its sulfanyl bridge and aromatic core enables tailored applications ranging from antimicrobial agents to catalytic ligands.

Propiedades

IUPAC Name |

3-chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3S2/c9-6-3-5(10)1-2-7(6)14-8-12-11-4-13-8/h1-4H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUOZQXMRUXRXAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)SC2=NN=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.